1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea is a urea derivative featuring two distinct benzyl substituents: a 3,4-dimethoxybenzyl group and a 2-(thiophen-3-yl)benzyl moiety. The urea core (-NHCONH-) serves as a pharmacophore, commonly associated with hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-25-19-8-7-15(11-20(19)26-2)12-22-21(24)23-13-16-5-3-4-6-18(16)17-9-10-27-14-17/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMBMCIXKQJRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 2-(thiophen-3-yl)benzyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Coupling Reactions
- Benzylamine Coupling : The urea backbone is formed through a carbodiimide-mediated coupling between 3,4-dimethoxybenzylamine and 2-(thiophen-3-yl)benzyl isocyanate. This reaction typically employs DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) at 0–25°C, yielding the target urea in ~75–85% purity after column chromatography .
- Microwave-Assisted Cyclization : For thiophene-containing analogs, microwave irradiation (150°C, 0.5 h) with TMSOTf (trimethylsilyl triflate) as a catalyst enhances cyclization efficiency, achieving >90% conversion in DCM .
Optimized Reaction Conditions
| Parameter | Value/Reagent | Yield/Purity | Source |
|---|---|---|---|
| Catalyst | TMSOTf | 50–62% | |
| Solvent | DCM | Optimal | |
| Temperature | 150°C (MW) | High | |
| Purification | Silica gel chromatography | 75–85% |
Hydrolysis and Functional Group Reactivity
The urea group undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Treatment with HCl (6M) at reflux cleaves the urea into 3,4-dimethoxybenzylamine and 2-(thiophen-3-yl)benzylamine, confirmed by ¹H NMR and LC-MS .
- Basic Hydrolysis : NaOH (2M) at 80°C generates carbamic acid intermediates, which decarboxylate to yield primary amines .
Substitution Reactions
The thiophene and benzyl moieties participate in electrophilic substitution:
Thiophene Reactivity
- Halogenation : Reaction with NBS (N-bromosuccinimide) in THF introduces bromine at the thiophene β-position (C-4), forming 1-(3,4-dimethoxybenzyl)-3-(2-(4-bromothiophen-3-yl)benzyl)urea in 68% yield .
- Sulfonation : Treatment with fuming H₂SO₄ produces sulfonic acid derivatives, though yields are modest (~40% ) due to urea decomposition .
Benzyl Group Modifications
- Demethylation : BBr₃ (boron tribromide) in DCM removes methoxy groups, yielding 1-(3,4-dihydroxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea (72% yield ) .
Reduction and Oxidation
- Reduction of Urea : Catalytic hydrogenation (H₂, Pd/C) reduces the urea carbonyl to a bis-amine derivative, though over-reduction of thiophene to tetrahydrothiophene is observed .
- Oxidation of Thiophene : mCPBA (meta-chloroperbenzoic acid) oxidizes thiophene to thiophene-1-oxide, confirmed by FT-IR (S=O stretch at 1040 cm⁻¹) .
Cross-Coupling Reactions
The brominated derivative participates in Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, achieving >80% yield of biaryl products .
Stability and Degradation
- Thermal Stability : Decomposition begins at 220°C (TGA data), with fragmentation of the urea group observed via GC-MS .
- Photodegradation : UV light (254 nm) induces cleavage of the thiophene-benzyl bond, forming 3,4-dimethoxybenzylurea as a major degradation product .
Key Research Findings
- Catalyst Efficiency : TMSOTf outperforms Sc(OTf)₃ or Bi(OTf)₃ in cyclization reactions (Table 1, ).
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to MeCN or THF .
- Synthetic Scalability : Continuous-flow methods achieve >90% conversion at gram-scale production .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea. For instance:
- In Vitro Studies : Research indicates that derivatives of urea compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was demonstrated through assays such as MTT and flow cytometry analysis. Jurkat cells showed an IC50 value of approximately 4.64 µM, indicating strong antiproliferative activity .
- Mechanism of Action : The compound's mechanism may involve the inhibition of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and angiogenesis. Computational docking studies suggest promising binding affinities with MMP-2 and MMP-9, which are implicated in cancer progression .
Antiangiogenic Properties
The antiangiogenic potential of this compound has also been explored. Angiogenesis is a critical process in tumor growth and metastasis. In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that the compound effectively inhibits blood vessel formation in tumor tissues, supporting its role as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethoxy groups | Enhance solubility and bioavailability |
| Thiophene ring | Contributes to the compound's interaction with biological targets |
| Urea moiety | Essential for anticancer activity through MMP inhibition |
Case Studies
Several case studies have been documented that illustrate the efficacy of similar compounds:
- BPU Compound Study : A study on a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), showed effective inhibition of cell proliferation across multiple cancer cell lines and promising results in antiangiogenic assays .
- Thiazole Derivatives : Research on thiazole-containing compounds has revealed their potential as potent anticancer agents due to their ability to induce apoptosis and inhibit cell cycle progression in various cancer types .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Structural Features
The compound is compared to analogs from the provided evidence (Table 1):
Table 1: Structural Comparison
*Molecular weights estimated using standard atomic masses.
- Target vs. : The target compound replaces the fluorophenyl and pyrrolidinone groups in with a benzyl-thiophene system.
- Target vs. : Unlike the bicyclic tetrahydrobenzo[b]thiophene in , the target compound’s thiophene is a monocyclic substituent. This difference may reduce steric hindrance, improving accessibility to flat binding pockets. The absence of hydrazono groups in the target compound likely enhances hydrolytic stability compared to derivatives .
Physicochemical Properties
- Lipophilicity : The 3,4-dimethoxybenzyl group increases hydrophilicity compared to the fluorophenyl in . However, the thiophene’s sulfur atom may enhance lipophilicity relative to ’s tetrahydrothiophene systems.
- Solubility: Methoxy groups (target and ) improve aqueous solubility, whereas ’s cyano/ester groups may reduce it.
- Metabolic Stability: Thiophene rings (target) are prone to oxidative metabolism, whereas fluorophenyl groups () resist oxidation. ’s hydrazono groups introduce metabolic liabilities .
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Chemical Structure
The compound is synthesized through multi-step organic reactions involving the combination of 3,4-dimethoxybenzyl and thiophen-3-yl moieties linked via a urea functional group. The general synthetic pathway includes the formation of the urea bond under controlled conditions to ensure high yields and purity.
Chemical Structure
The molecular structure can be represented as follows:
This structure features:
- 3,4-Dimethoxybenzyl : Contributing to the compound's lipophilicity.
- Thiophen-3-yl : Enhancing biological activity through potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of urea compounds exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines:
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, notably glycogen synthase kinase 3 beta (GSK-3β). A study indicated that at a concentration of 1 µM, it reduced GSK-3β activity by more than 57%, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzyl and thiophenyl groups significantly affect the biological activity of the compound. For example:
- Substituting different functional groups on the thiophene ring can enhance anticancer potency.
- The presence of methoxy groups on the benzyl moiety increases lipophilicity, improving cell membrane permeability .
In Vivo Studies
In vivo studies using mouse models have shown that compounds similar to this compound can inhibit tumor growth effectively. For instance, a study reported a significant reduction in tumor size in S180 homograft models when treated with this class of compounds .
Toxicity Assessment
Toxicity assessments revealed that these compounds exhibit low acute oral toxicity, making them suitable candidates for further development as anticancer agents. The safety profiles were determined through standard toxicity assays, indicating minimal adverse effects at therapeutic doses .
Q & A
Basic: What are the established synthetic pathways for 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzyl and thiophene moieties. Key steps include:
- Coupling reactions : Formation of the urea core via reaction between substituted benzylamines and isocyanates or carbamoyl chlorides under inert conditions (e.g., nitrogen atmosphere) .
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for facilitating nucleophilic substitution .
- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and enhance reactivity .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Basic: Which spectroscopic and computational methods are optimal for characterizing this compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of dimethoxybenzyl (δ 3.8–4.0 ppm for methoxy groups) and thiophene protons (δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₃N₂O₃S) .
- X-ray crystallography : Resolves steric effects of the benzyl-thiophene arrangement, though crystal growth may require slow evaporation from DCM/hexane .
Basic: What preliminary biological activities are associated with this compound?
- Enzyme inhibition : The thiophene and dimethoxy groups may target kinases or cytochrome P450 enzymes, as seen in analogs with IC₅₀ values <10 µM .
- Antiproliferative assays : In vitro testing against cancer cell lines (e.g., MCF-7, HepG2) using MTT protocols, with dose-dependent cytotoxicity observed .
Advanced: How can researchers optimize synthetic yield while minimizing byproducts?
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent ratios, and catalyst loading to identify optimal conditions via response surface methodology .
- In situ monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
Advanced: What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?
- Thiophene substitution : Replacing the 3-thiophenyl with 2-thiophenyl improves π-π stacking with hydrophobic enzyme pockets, boosting potency .
- Methoxy positioning : 3,4-Dimethoxybenzyl enhances solubility but reduces membrane permeability; replacing one methoxy with halogen (e.g., Cl) balances logP .
- Urea linker rigidity : Introducing sp²-hybridized carbons adjacent to the urea group restricts conformational flexibility, increasing target affinity .
Advanced: How should contradictions in bioactivity data across studies be resolved?
- Orthogonal assays : Validate kinase inhibition claims using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) assays .
- Batch variability analysis : Compare HPLC purity (>98% vs. 90%) and residual solvent levels (e.g., DMSO) to rule out artifactual results .
- Meta-analysis : Pool data from >3 independent studies, applying statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Rodent models : Use Sprague-Dawley rats for PK studies (IV/PO dosing) to calculate AUC, Cmax, and half-life. Plasma analysis via LC-MS/MS detects metabolites .
- Xenograft models : Nude mice implanted with HT-29 colorectal cancer cells assess tumor growth inhibition (dose: 25–50 mg/kg, q.d. for 21 days) .
Advanced: Which strategies elucidate metabolic pathways and toxicity profiles?
- Microsomal incubation : Human liver microsomes (HLMs) with NADPH cofactor identify phase I metabolites (e.g., hydroxylation at benzyl or thiophene positions) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Ames test : Assess mutagenicity using TA98 and TA100 strains at 0.1–100 µM concentrations .
Notes
- Methodological Rigor : Emphasizes reproducibility via detailed reaction conditions, orthogonal validation, and statistical analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
